molecular formula C10H19NO3 B124386 Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate CAS No. 152537-03-6

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B124386
CAS No.: 152537-03-6
M. Wt: 201.26 g/mol
InChI Key: PIEFOIGZJZFQQJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3. It is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a hydroxyethyl side chain. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 3-azetidinecarboxylate with ethylene oxide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The azetidine ring can be reduced to form a more saturated ring structure.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate.

    Reduction: Formation of more saturated azetidine derivatives.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The azetidine ring may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyethyl side chain and the azetidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEFOIGZJZFQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626710
Record name tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152537-03-6
Record name tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152537-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (529 mg, 2.46 mmol) in THF (5.29 mL) was cooled to 0° C. and treated with a borane-methyl sulfide complex 2M in THF (2.46 mL, 4.92 mmol), then slowly warmed to rt. After stirring for 18 h, the reaction mixture was quenched by drop-wise addition of 2 N NaOH (7 mL) then extracted with dichloromethane (4×30 mL). The organic layers were combined, dried (MgSO4), and concentrated to give tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (495 mg, 2.46 mmol, 100%) as a colorless oil. 1H NMR (CDCl3) δ: 3.96 (t, J=8.3 Hz, 2H), 3.47-3.64 (m, 4H), 2.50-2.67 (m, 1H), 1.73-1.86 (m, 2H), 1.37 (s, 9H).
Quantity
529 mg
Type
reactant
Reaction Step One
Name
Quantity
5.29 mL
Type
solvent
Reaction Step One
Name
Quantity
2.46 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (3.91 g) was dissolved in THF (18.17 ml) and cooled to 0° C. Diborane (1M in THF, 54.5 ml) was added dropwise and the reaction stirred for one hour. Water was added dropwise to quench unreacted borane and the mixture diluted with EtOAc (150 mL) and washed with water (100 mL). Organics were dried over sodium sulphate and solvent evaporated under reduced pressure to afford tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (100% yield) as a clear oil.
Quantity
3.91 g
Type
reactant
Reaction Step One
Name
Quantity
18.17 mL
Type
solvent
Reaction Step One
Quantity
54.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution consisting of 3-carboxymethyl-azetidine-1-carboxylic acid tert-butyl ester (10.0 g, 46.5 mmol) and THF (15 mL) was cooled to 0° C. and treated with a 1 M solution of borane in THF (70 mL, 70 mmol), then slowly warmed to rt. After stirring for 18 h, the reaction mixture was quenched with 2 N NaOH (100 mL), diluted with H2O (100 mL), and extracted with Et2O (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated to give the title compound as a colorless oil (9.03 g, 97%). MS (ESI+): calcd. for C10H19NO3, 201.14. m/z found, 224.2 (M+Na)+. 1H NMR (d6-DMSO): 4.37 (t, J=5.1 Hz, 1H), 3.95-3.79 (m, 2H), 3.53-3.43 (m, 2H), 3.37 (dd, J=11.5, 6.2 Hz, 2H), 2.62-2.52 (m, 1H), 1.66 (dd, J=13.8, 6.4 Hz, 2H), 1.39-1.33 (m, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
97%

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